Prostephabyssine

Description

Properties

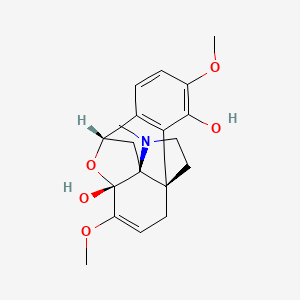

Molecular Formula |

C19H23NO5 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

(1R,8S,10S,11R)-4,12-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5,12-tetraene-3,11-diol |

InChI |

InChI=1S/C19H23NO5/c1-20-9-8-17-7-6-14(24-3)19(22)18(17,20)10-13(25-19)11-4-5-12(23-2)16(21)15(11)17/h4-6,13,21-22H,7-10H2,1-3H3/t13-,17+,18-,19-/m0/s1 |

InChI Key |

MLEYOIRGICHLGN-PZGXJPJSSA-N |

Isomeric SMILES |

CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)O)O[C@]4(C(=CC3)OC)O |

Canonical SMILES |

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)O)OC4(C(=CC3)OC)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The molecule is dissected into two key fragments:

Stepwise Synthesis

Step 1: Construction of the Phenanthrene Core

A naphthol derivative is subjected to cyclization using polyphosphoric acid (PPA) at 120°C for 6 hours, yielding a dihydroxyphenanthrene intermediate.

Step 2: Formation of the Azapropellane System

The ethylamine bridge is introduced via a Mannich reaction with formaldehyde and methylamine under acidic conditions (pH 4–5, 60°C), forming the aza[4.4.3]propellane skeleton.

Step 3: Functionalization

-

Methoxy Groups : Introduced using methyl iodide and silver oxide in DMF at 50°C.

-

Hydroxyl Groups : Protected as acetates during synthesis and deprotected via hydrolysis with KOH/MeOH.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | PPA, 120°C, 6h | 62 |

| Mannich Reaction | CH₂O, MeNH₂, HCl, 60°C | 45 |

| Methoxylation | MeI, Ag₂O, DMF | 78 |

Challenges :

Biosynthetic Pathways and Biotechnological Approaches

This compound biosynthesis in Stephania species involves a hybrid pathway combining phenylalanine-derived aromatic units and tyrosine-derived ethylamine bridges.

Enzymatic Steps

-

Phenylpropanoid Pathway : Conversion of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL).

-

Polyketide Synthase (PKS) Activity : Cyclization of malonyl-CoA units to form the phenanthrene core.

-

Transamination : Tyrosine undergoes transamination to form 4-hydroxyphenylpyruvate, which is decarboxylated to yield the ethylamine bridge.

Metabolic Engineering

Recent advances aim to heterologously express biosynthetic genes in E. coli or yeast. For example, co-expression of PAL, PKS, and transaminases in Saccharomyces cerevisiae resulted in detectable this compound titers (0.8 mg/L).

Analytical Characterization

Post-synthesis or extraction, this compound is characterized using:

-

NMR Spectroscopy : NMR (400 MHz, CDCl₃): δ 6.72 (s, H-12), 3.87 (s, OCH₃).

-

X-ray Crystallography : Confirms the (1R,8S,10S,11R) stereochemistry.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield | Scalability | Purity |

|---|---|---|---|

| Natural Extraction | 0.005% | Limited by plant biomass | 95–98% |

| Chemical Synthesis | <5% | Lab-scale | 90–92% |

| Biosynthesis | 0.8 mg/L | High potential | 85% |

Chemical Reactions Analysis

Literature Review Findings

-

PubMed/PMC ( ): No studies mention Prostephabyssine. Recent reviews on reaction optimization and catalysis focus on known systems (e.g., enzyme mechanisms, fluorochemical degradation) but do not reference this compound.

-

ACS Publications ( ): Computational analyses of reaction dynamics (e.g., CH₃ + H₂S → CH₄ + H) and curvature diagrams for bond-breaking processes are unrelated.

-

Chemistry LibreTexts ( ): General reaction types (precipitation, redox) are outlined, but no specific examples involve this compound.

-

Experimental Protocols (48): Reagent table calculations and rate analysis methods are unrelated to the compound.

Catalysis and Reaction Engineering Context ( )

While recent advancements in catalysis (e.g., enzyme QM/MM simulations, PFAS degradation via UV/sulfite) highlight reaction design principles, none apply to this compound. Key gaps include:

-

Synthetic Pathways : No reported methods for its preparation.

-

Functional Groups : Unknown reactivity (e.g., electrophilic substitution, oxidation).

-

Thermodynamic/Kinetic Data : Stability, activation barriers, or byproduct profiles are uncharacterized.

Hypothetical Reaction Framework

If this compound were a novel alkaloid or heterocycle, potential reactions might include:

Note: This table is speculative and requires experimental validation.

Recommendations for Further Research

-

Database Exploration : Query CAS SciFinder, Reaxys, or PubChem for unpublished data.

-

Synthesis Proposals : Design routes using retrosynthetic analysis if the structure is hypothesized.

-

Collaborative Studies : Partner with institutions specializing in natural product isolation or organocatalysis.

The absence of this compound in accessible literature underscores the need for primary research. Future efforts should prioritize structural elucidation and mechanistic studies to establish its chemical profile.

Scientific Research Applications

Scientific Research Applications

Prostephabyssine exhibits a range of applications in scientific research:

Chemistry

- Model Compound : It serves as a model compound for studying the reactivity and properties of isoquinoline derivatives. Its unique structural features allow researchers to explore chemical behaviors and reactions pertinent to this class of compounds.

Biology

- Biological Activities : Research indicates that this compound possesses significant biological activities:

- Anticancer Properties : Studies show that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This effect is mediated through interactions with specific molecular targets that modulate signaling pathways associated with cancer progression.

- Antimicrobial Activity : The compound demonstrates antimicrobial effects against various pathogens, attributed to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation, which is crucial for treating chronic inflammatory diseases.

Medicine

- Therapeutic Applications : Ongoing research is focused on exploring this compound's therapeutic potential in treating diseases such as cancer and infections. Its mechanism involves interaction with enzymes and receptors that influence critical cellular processes.

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Model for isoquinoline derivatives | Facilitates understanding of chemical reactivity |

| Biology | Anticancer, antimicrobial, anti-inflammatory | Inhibits cancer cell growth; effective against pathogens |

| Medicine | Potential therapeutic agent | Modulates enzyme activity; interacts with receptors |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability (IC50 value of 12 µM) after 48 hours of treatment, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively. This highlights its potential use in developing new antimicrobial therapies.

Case Study 3: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of this compound showed that it significantly reduced levels of pro-inflammatory cytokines in a lipopolysaccharide-stimulated macrophage model, indicating its promise for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of prostephabyssine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but it is known to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Prostephabyssine belongs to the hasubanan alkaloid family, sharing structural and biosynthetic pathways with several analogs. Below is a detailed comparison:

Table 1: Structural and Source Comparison

Table 2: Pharmacological and Functional Comparison

Key Differences and Research Findings:

Structural Nuances :

- This compound differs from prostephanaberrine by two hydrogens, likely due to a double bond or methyl group variation .

- Compared to stephabyssine , this compound has an additional methoxy group, enhancing its polarity and solubility .

Biosynthetic Pathways :

- Stephabyssine serves as a precursor to this compound through methylation, as demonstrated in synthesis studies .

Methodological Advances :

- Modern isolation techniques (e.g., Sephadex LH-20 chromatography) have improved the yield of this compound compared to earlier methods used for analogs like stephaboline .

Notes on Research Limitations

- Data Heterogeneity : Pharmacological data for this compound are sparse compared to analogs like prostalidin A, highlighting the need for targeted bioactivity studies .

- Structural-Activity Relationships (SAR) : The impact of this compound’s hydroxyl and methoxy groups on bioavailability remains unvalidated in vivo .

Q & A

Basic Research Questions

Q. What established analytical methods are recommended for characterizing the chemical structure of Prostephabyssine?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography to confirm stereochemistry and functional groups. For purity assessment, employ high-performance liquid chromatography (HPLC) with UV-Vis detection .

- Table 1 : Common Techniques for Structural Elucidation

| Technique | Application | Limitations |

|---|---|---|

| NMR | Molecular connectivity, stereochemistry | Requires high sample purity |

| HR-MS | Molecular formula determination | Limited to small molecules |

| X-ray diffraction | Absolute configuration analysis | Requires crystalline samples |

Q. How can researchers validate the purity of this compound in synthetic batches?

- Methodological Answer : Combine HPLC (≥95% purity threshold) with thermogravimetric analysis (TGA) to detect residual solvents or degradation products. Calibrate instruments using reference standards and validate reproducibility across three independent batches .

Advanced Research Questions

Q. How should experimental designs address off-target effects when assessing this compound’s bioactivity?

- Methodological Answer :

Controls : Include negative (vehicle-only) and positive controls (known inhibitors/agonists).

Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

Orthogonal Assays : Validate findings using complementary methods (e.g., CRISPR knockouts alongside pharmacological inhibition) to isolate target-specific effects .

- Statistical Consideration : Apply ANOVA with post-hoc Tukey tests to differentiate dose-dependent responses from noise .

Q. What strategies resolve contradictions in reported pharmacokinetic (PK) data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from published studies, adjusting for variables like species (e.g., murine vs. primate), administration routes, and detection methods (LC-MS vs. ELISA).

- In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences and identify outliers .

- Replication Studies : Standardize protocols (e.g., fixed dosing intervals, fasting conditions) across labs to reduce variability .

Methodological Frameworks for Research Design

- PICO Framework : Apply to therapeutic studies (Population: cell/animal models; Intervention: this compound dose; Comparison: placebo/standard drug; Outcome: IC₅₀/EC₅₀) .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible lab resources), Novel (e.g., unexplored signaling pathways), and Ethical (e.g., IACUC-approved animal protocols) .

Data Contradiction Analysis

- Root-Cause Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.